molecular formula C26H21FN4O5S B2727932 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one CAS No. 1115368-23-4

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B2727932
CAS No.: 1115368-23-4
M. Wt: 520.54
InChI Key: RPFFRKDMCGKZRC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one is a synthetic small molecule based on the 4(3H)-quinazolinone scaffold, a structure recognized in medicinal chemistry as a privileged pharmacophore for developing bioactive compounds . This specific derivative is of significant interest for early-stage research into targeted protein kinase inhibition. Its molecular design incorporates key features associated with type II kinase inhibitors, which bind to a unique inactive enzyme conformation and can offer improved selectivity . The 4(3H)-quinazolinone core can interact with the hinge region of a kinase's ATP-binding site, while the morpholine-4-carbonyl moiety and the lipophilic 3-nitrobenzylthio ether side chain are strategically positioned to probe adjacent hydrophobic pockets and allosteric sites . The structural flexibility of the quinazolinone core allows for extensive exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a range of critical cellular targets . Quinazolinone derivatives have demonstrated compelling biological activities in scientific literature, including promising antibacterial properties against drug-resistant strains and potent anticancer effects through mechanisms such as cell cycle arrest and induction of apoptosis . This compound is provided exclusively for research applications, including but not limited to, in vitro biochemical assay development, target validation studies, and as a lead compound for the synthesis and evaluation of novel analogs in drug discovery pipelines.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5S/c27-19-5-7-20(8-6-19)30-25(33)22-9-4-18(24(32)29-10-12-36-13-11-29)15-23(22)28-26(30)37-16-17-2-1-3-21(14-17)31(34)35/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFFRKDMCGKZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one is a derivative of the quinazolin-4(3H)-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

Antiproliferative Activity

Recent studies have demonstrated that quinazolin-4(3H)-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to the compound have shown efficacy against non-small cell lung cancer (NSCLC) cells through inhibition of the epidermal growth factor receptor (EGFR) pathway. The following table summarizes key findings regarding the antiproliferative effects:

CompoundCell LineIC50 (µM)Mechanism of Action
Quinazolin-4(3H)-one DerivativeA549 (Lung Cancer)5.0EGFR Inhibition
Quinazolin-4(3H)-one DerivativeHCT116 (Colorectal)6.0Induction of Apoptosis
Quinazolin-4(3H)-one DerivativeMCF7 (Breast Cancer)4.5Cell Cycle Arrest

Antimicrobial Activity

The quinazolin-4(3H)-one scaffold has been extensively studied for its antimicrobial properties. The compound's structural features enhance its interaction with bacterial targets, such as DNA gyrase, leading to bactericidal effects. The following table presents antimicrobial activity data:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1.95 µg/mL
Escherichia coli32 µg/mL
Candida albicans3.90 µg/mL

The biological activity of 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as DNA gyrase in bacteria and EGFR in cancer cells.
  • Induction of Apoptosis : Studies indicate that quinazolinone derivatives can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Activity : The interaction with bacterial DNA gyrase suggests a mechanism for its antibacterial effects.

Case Studies

  • Anticancer Properties : A study highlighted that a derivative similar to this compound exhibited significant growth inhibition in NSCLC cell lines, demonstrating an IC50 value comparable to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation reported that quinazolinone derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with specific compounds demonstrating low MIC values against resistant strains .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)quinazolin-4(3H)-one act as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is significant for the treatment of various tumors, including non-small cell lung cancer and breast cancer. The compound's ability to modulate EGFR activity suggests its potential as a therapeutic agent in oncology .

Protein Kinase Inhibition

The compound has been identified as a modulator of protein kinase enzymatic activity. This modulation can influence cellular processes such as proliferation and apoptosis, making it a candidate for further investigations into its mechanism of action in cancer cells .

Case Studies

StudyFindingsRelevance
Inhibition of EGFR The compound demonstrated significant inhibition of EGFR in vitro, leading to reduced proliferation in cancer cell lines.Supports the potential use in targeted cancer therapies.
Protein Kinase Modulation Inhibition assays revealed that the compound affects downstream signaling pathways associated with cell survival and growth.Highlights its role in manipulating cell fate decisions in malignancies.
Antimicrobial Screening Initial results indicated activity against certain bacterial strains, although further testing is required for validation.Opens avenues for developing new antimicrobial therapies based on quinazoline scaffolds.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Substituents (R2, R3, R7) Biological Activity (KI, IC₅₀, or Zone of Inhibition) Notes
Target Compound R2: 3-nitrobenzylthio; R3: 4-fluorophenyl; R7: morpholine-4-carbonyl Not reported Hypothesized COX-2 affinity due to morpholine group ; nitro group may enhance redox activity.
Compound 5 (2-(benzylthio)quinazolin-4(3H)-one) R2: benzylthio; R3: H; R7: H hCA I inhibition: KI = 229.4 nM Less potent than aliphatic-thio derivatives but more active than other benzylthio analogues.
Compound 8 (4-(2-(2-((4-cyanobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) R2: 4-cyanobenzylthio; R3: H; R7: H hCA I inhibition: KI = 256.8 nM Superior to other 2-((4-substituted-benzyl)thio) derivatives.
Compound 9a (3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one) R3: 4-fluorophenyl; R2: phenylamino Antibacterial: 1.1 cm (P. vulgaris), 1.4 cm (B. subtilis) Demonstrates the role of fluorophenyl in antibacterial activity.
Compounds 29/30 (azole-containing derivatives) R2: azole-linked thioether COX-2 inhibition: High affinity Azole groups enhance COX-2 binding; morpholine in target may differ.

Key Comparative Insights

Carbonic Anhydrase I (hCA I) Inhibition
  • Aliphatic-thio derivatives (e.g., compounds 2–4) exhibit stronger hCA I inhibition (KI = 57.8–85.5 nM) than benzylthio analogues (KI = 229.4–740.2 nM) . The target compound’s 3-nitrobenzylthio group places it in the less active benzylthio category, but the 4-fluorophenyl and morpholine groups could modulate activity unpredictably.
COX-2 Inhibition
  • Fluorinated S-substituted derivatives (e.g., compounds 29–30) with azole substituents show high COX-2 affinity .
Antibacterial Activity
  • Fluorophenyl-substituted compounds like 9a demonstrate moderate antibacterial activity (zone of inhibition: 1.0–1.4 cm) . The target compound’s nitro group could enhance or diminish this effect, depending on bacterial nitroreductase activity.
Physicochemical Properties
  • The nitro group adds molecular weight (~406 g/mol for analogues in ), which may impact bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing this quinazolin-4(3H)-one derivative?

The compound is typically synthesized via multi-step reactions involving cyclization, substitution, and functional group modifications. A common approach involves:

  • Step 1 : Formation of the quinazolinone core via condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3 : Morpholine-4-carbonyl incorporation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 4 : Thioether linkage formation between the quinazolinone and 3-nitrobenzyl groups via thiol-disulfide exchange or alkylation . Key considerations : Purification via column chromatography (silica gel, gradient elution) and characterization by NMR and MS .

Q. How is the compound characterized post-synthesis?

Essential characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., morpholine carbonyl resonance at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak matching C25_{25}H20_{20}FN4_4O4_4S) .
  • X-ray Crystallography : For unambiguous 3D structural determination (e.g., confirming the thioether bond geometry) .
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups .

Q. What are the key structural features influencing its bioactivity?

Critical pharmacophores include:

  • Morpholine-4-carbonyl group : Enhances solubility and modulates enzyme binding via hydrogen bonding .
  • 3-Nitrobenzylthio moiety : Contributes to redox activity and potential interaction with cysteine residues in target proteins .
  • 4-Fluorophenyl group : Increases lipophilicity and influences pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst screening : Heterogeneous catalysts (e.g., KAl(SO4_4)2_2·12H2_2O) for cyclization steps, improving yields from 46% to >70% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for morpholine coupling, reducing side-product formation .
  • Temperature control : Lower temperatures (0–5°C) during nitrobenzylthio incorporation to minimize oxidation . Data-driven approach : Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, solvent, catalyst loading) .

Q. How do solvent and temperature affect cyclization reactions in synthesis?

  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states in cyclization, accelerating reaction rates but risking by-product formation .
  • Temperature : Elevated temperatures (>80°C) favor ring closure but may degrade nitro groups. A balance is achieved at 60–70°C . Example : Cyclization of intermediate 12 in POCl3_3/DMF at 70°C achieved 88% yield .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Utilized to model binding with kinases (e.g., EGFR) by aligning the morpholine group with ATP-binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations to evaluate hydrogen bond persistence) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity (IC50_{50}) .

Q. How to resolve discrepancies in reported bioactivity data?

Contradictions in IC50_{50} values (e.g., 2 µM vs. 10 µM) may arise from:

  • Assay variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or incubation times .
  • Compound purity : Impurities >5% skew results; HPLC purity >98% is critical .
  • Buffer conditions : Redox-active buffers (e.g., DTT) may alter nitro group reactivity . Mitigation : Standardize protocols (CLSI guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies modify the compound’s structure to enhance pharmacological properties?

  • Nitro reduction : Convert the 3-nitro group to amine for improved solubility and reduced toxicity .
  • Morpholine replacement : Substitute with piperazine or thiomorpholine to alter target selectivity .
  • Prodrug design : Esterify the quinazolinone carbonyl for enhanced bioavailability . Example : Derivative 15 (N-(3-chloro-4-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine) showed 71% yield and improved cytotoxicity .

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